molecular formula C23H27N3O4 B2866202 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955610-05-6

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2866202
CAS RN: 955610-05-6
M. Wt: 409.486
InChI Key: ISFHGKNFUTWMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
BenchChem offers high-quality N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Luotonin A Derivatives : A study by Atia et al. (2017) explored the synthesis of new Luotonin A derivatives, involving selective reactions with ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate and amino-benzoic acid ethyl esters. This resulted in new compounds with potential for diverse applications in chemistry and pharmaceuticals (Atia et al., 2017).

  • Development of Isoquinoline Derivatives : In research conducted by Sobarzo-Sánchez et al. (2010), derivatives of 2,3-dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one were synthesized, yielding products like 6-oxoisoaporphine, which have relevance in the field of medicinal chemistry (Sobarzo-Sánchez et al., 2010).

  • Alkaloid Identification : Elkhamlichi et al. (2017) isolated a new dihydroisoquinoline-N-oxide alkaloid from Calycotome villosa seeds. This study contributes to the understanding of natural compounds and their potential pharmacological uses (Elkhamlichi et al., 2017).

Pharmacological Studies

  • Metabolite Identification : Umehara et al. (2009) identified metabolites of a novel If channel inhibitor, which includes a structure similar to the compound . This research helps in understanding the metabolism of novel drugs (Umehara et al., 2009).

  • Enzyme Inhibition Studies : Irshad et al. (2016) synthesized ethylated sulfonamides with 1,4-benzodioxane moiety, studying their inhibition of enzymes like lipoxygenase. This research is significant in developing new inhibitors for various biological targets (Irshad et al., 2016).

Biological and Chemical Analysis

  • Dopamine Agonist Synthesis : Ghosh et al. (1996) worked on synthesizing and characterizing a compound with a rigid β-Phenyldopamine pharmacophore, which is important for understanding dopamine receptor interactions (Ghosh et al., 1996).

  • Functionalization of Nitrogen Heterocycles : Lewis et al. (2008) described the Rh-catalyzed C-H bond activation for functionalizing nitrogen heterocycles, relevant to the synthesis of various biologically active compounds (Lewis et al., 2008).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-2-26-11-3-4-17-14-16(5-7-19(17)26)9-10-24-22(27)23(28)25-18-6-8-20-21(15-18)30-13-12-29-20/h5-8,14-15H,2-4,9-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFHGKNFUTWMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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